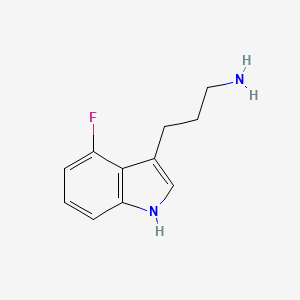

3-(4-Fluoro-3-indolyl)-1-propanamine

Description

3-(4-Fluoro-3-indolyl)-1-propanamine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a fluorine atom in the indole ring can significantly alter the compound’s chemical and biological properties, making it a subject of interest in various research fields.

Properties

Molecular Formula |

C11H13FN2 |

|---|---|

Molecular Weight |

192.23 g/mol |

IUPAC Name |

3-(4-fluoro-1H-indol-3-yl)propan-1-amine |

InChI |

InChI=1S/C11H13FN2/c12-9-4-1-5-10-11(9)8(7-14-10)3-2-6-13/h1,4-5,7,14H,2-3,6,13H2 |

InChI Key |

NFBKXAMRMDBALT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=CN2)CCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-3-indolyl)-1-propanamine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-fluoroindole.

Alkylation: The 4-fluoroindole undergoes alkylation with a suitable alkylating agent, such as 3-bromopropanamine, under basic conditions to form the desired product.

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-indolyl)-1-propanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

Oxidation: Formation of oxidized derivatives such as aldehydes or carboxylic acids.

Reduction: Formation of reduced derivatives such as alcohols or amines.

Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

3-(4-Fluoro-3-indolyl)-1-propanamine has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Biological Research: It is used as a tool compound to study the biological pathways and mechanisms involving indole derivatives.

Chemical Biology: The compound is employed in chemical biology to investigate the interactions between small molecules and biological targets.

Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-indolyl)-1-propanamine involves its interaction with specific molecular targets and pathways. The fluorine atom in the indole ring can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

3-(4-Chloro-3-indolyl)-1-propanamine: Similar structure with a chlorine atom instead of fluorine.

3-(4-Bromo-3-indolyl)-1-propanamine: Similar structure with a bromine atom instead of fluorine.

3-(4-Methyl-3-indolyl)-1-propanamine: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 3-(4-Fluoro-3-indolyl)-1-propanamine imparts unique chemical and biological properties compared to its analogs. Fluorine can influence the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable compound for various research applications.

Biological Activity

3-(4-Fluoro-3-indolyl)-1-propanamine is a compound with potential therapeutic applications, particularly in medicinal chemistry. The presence of a fluorine atom in its structure enhances its biological activity, influencing its interaction with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparisons with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound includes an indole moiety substituted with a fluorine atom and a propanamine side chain. The fluorine atom plays a critical role in modulating the compound's lipophilicity, metabolic stability, and binding affinity to target molecules.

The mechanism of action for this compound involves its interaction with specific receptors and enzymes. The fluorine substitution enhances binding affinity, which can lead to various biological effects. Research suggests that the compound may act on pathways related to inflammation, cancer progression, and microbial resistance .

Biological Activities

Anticancer Activity : Preliminary studies indicate that this compound exhibits anticancer properties. It has been evaluated for its efficacy against various cancer cell lines, showing potential in inhibiting tumor growth through modulation of signaling pathways involved in cell proliferation and apoptosis .

Antimicrobial Properties : The compound has also been investigated for its antimicrobial activity. It demonstrates effectiveness against certain bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Research Applications

This compound is utilized in various scientific research applications:

- Medicinal Chemistry : It serves as a scaffold for synthesizing novel compounds with enhanced therapeutic profiles.

- Chemical Biology : The compound is used to study interactions between small molecules and biological targets, aiding in the understanding of disease mechanisms.

- Pharmacological Studies : Investigations into its pharmacokinetics and pharmacodynamics are ongoing to assess its viability as a therapeutic agent.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structural Variation | Biological Activity |

|---|---|---|

| 3-(4-Chloro-3-indolyl)-1-propanamine | Chlorine instead of Fluorine | Moderate anticancer activity |

| 3-(4-Bromo-3-indolyl)-1-propanamine | Bromine instead of Fluorine | Antimicrobial properties |

| 3-(4-Methyl-3-indolyl)-1-propanamine | Methyl group instead of Fluorine | Lower binding affinity compared to Fluorine |

The presence of the fluorine atom enhances the compound's binding affinity and overall biological activity compared to its analogs .

Case Studies

Recent studies have demonstrated the efficacy of this compound in vivo. For instance, in murine models of cancer, administration of the compound resulted in significant tumor reduction compared to control groups. Furthermore, its antimicrobial efficacy was highlighted in studies involving resistant bacterial strains, where it showed promising results against infections that are difficult to treat with conventional antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.